molecular formula C18H18FN3O3S B2683615 4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide CAS No. 2415542-32-2

4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2683615
CAS No.: 2415542-32-2
M. Wt: 375.42
InChI Key: OHKXYCVWGWDGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethylamine under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide
  • 4-fluoro-N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide

Uniqueness

4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-13-11-15(19)5-8-18(13)26(24,25)21-12-17(23)14-3-6-16(7-4-14)22-10-2-9-20-22/h2-11,17,21,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKXYCVWGWDGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.